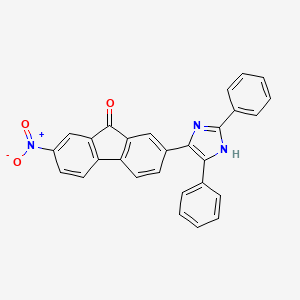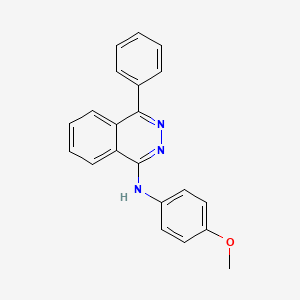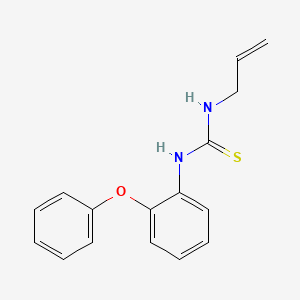![molecular formula C17H19NO3 B5122304 3-butyryl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one](/img/structure/B5122304.png)
3-butyryl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-butyryl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one is a chemical compound that belongs to the family of pyranone derivatives. It is a synthetic compound that has been synthesized in the laboratory for various scientific research applications.
Mécanisme D'action
The mechanism of action of 3-butyryl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one depends on its specific application. As a fluorescent probe, it works by binding to metal ions and emitting fluorescence upon excitation. As a photosensitizer, it works by generating reactive oxygen species upon exposure to light, which leads to the destruction of cancer cells. As a ligand for metal complexes, it works by coordinating with metal ions to form stable complexes that can be used for catalytic applications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-butyryl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one depend on its specific application. As a fluorescent probe, it does not have any significant biochemical or physiological effects. As a photosensitizer, it can cause phototoxicity and damage to healthy tissues if not used properly. As a ligand for metal complexes, it can affect the catalytic properties of the resulting complex.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-butyryl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one in lab experiments include its high selectivity and sensitivity for metal ion detection, its ability to generate reactive oxygen species for cancer treatment, and its versatility as a ligand for metal complexes. The limitations include its potential phototoxicity and the need for proper handling and storage.
Orientations Futures
There are several future directions for the use of 3-butyryl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one in scientific research. One direction is the development of new fluorescent probes based on this compound for the detection of other metal ions. Another direction is the optimization of its use as a photosensitizer for cancer treatment, including the development of new delivery methods and the improvement of its selectivity for cancer cells. Additionally, there is potential for the synthesis of new metal complexes based on this compound for catalytic applications.
Méthodes De Synthèse
The synthesis of 3-butyryl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one is a multi-step process that involves the reaction of various chemical reagents. The synthesis starts with the reaction of 4-methylacetophenone with ethyl acetoacetate in the presence of sodium ethoxide to form 4-(4-methylphenyl)-3-buten-2-one. This intermediate is then reacted with butyryl chloride in the presence of pyridine to form 3-butyryl-4-(4-methylphenyl)-3-buten-2-one. Finally, this intermediate is reacted with 2,3-dihydro-6-methyl-4-(4-methylphenyl)amino-2-oxopyran to form 3-butyryl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one.
Applications De Recherche Scientifique
3-butyryl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one has been used in various scientific research applications. It has been used as a fluorescent probe for the detection of metal ions in biological samples. It has also been used as a photosensitizer for photodynamic therapy in cancer treatment. Additionally, it has been used as a ligand for the synthesis of metal complexes for catalytic applications.
Propriétés
IUPAC Name |
3-butanoyl-6-methyl-4-(4-methylanilino)pyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-4-5-15(19)16-14(10-12(3)21-17(16)20)18-13-8-6-11(2)7-9-13/h6-10,18H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUNPVBRXJHWQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C=C(OC1=O)C)NC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butanoyl-6-methyl-4-(4-methylanilino)pyran-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}oxy)-N-(2-pyridinylmethyl)benzamide](/img/structure/B5122222.png)

![2,2'-(1,3,6,8-tetraoxo-1,3,6,8-tetrahydrobenzo[lmn]-3,8-phenanthroline-2,7-diyl)dibenzamide](/img/structure/B5122245.png)
![[3-amino-6-(4-pyridinyl)thieno[2,3-b]pyridin-2-yl](1,3-benzodioxol-5-yl)methanone](/img/structure/B5122253.png)
![N-(cyclopropylmethyl)-N-propyl-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5122256.png)
![10-(3,4-dihydroxyphenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5122258.png)
![1-[(2-bromo-4-chlorophenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5122263.png)

![2-({4-ethyl-5-[(ethylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-iodo-2-isopropylphenyl)acetamide](/img/structure/B5122274.png)

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3,4-dimethylphenyl)propanamide](/img/structure/B5122308.png)
![N-[1-(1-adamantyl)ethyl]-N'-(4-chloro-2-fluorophenyl)urea](/img/structure/B5122321.png)

![3-[4-(3-chlorophenyl)-1-piperazinyl]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5122331.png)